[(4-Butoxy-3-methylphenyl)sulfonyl](2-methoxyethyl)amine
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Overview
Description
[(4-Butoxy-3-methylphenyl)sulfonyl](2-methoxyethyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a butoxy group, a methoxyethyl group, and a methyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Butoxy-3-methylphenyl)sulfonyl](2-methoxyethyl)amine typically involves the following steps:
Nitration: The starting material, 3-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with 2-methoxyethyl chloride to introduce the methoxyethyl group.
Butoxylation: Finally, the compound is butoxylated using butyl bromide to introduce the butoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[(4-Butoxy-3-methylphenyl)sulfonyl](2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
[(4-Butoxy-3-methylphenyl)sulfonyl](2-methoxyethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Butoxy-3-methylphenyl)sulfonyl](2-methoxyethyl)amine involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria, leading to their death. The methoxyethyl and butoxy groups may enhance its binding affinity and specificity for the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2-phenoxyphenyl)benzamide
- 4-butoxy-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
- 4-butoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Uniqueness
[(4-Butoxy-3-methylphenyl)sulfonyl](2-methoxyethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy and methoxyethyl groups may enhance its solubility and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
1246823-42-6 |
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Molecular Formula |
C14H23NO4S |
Molecular Weight |
301.4g/mol |
IUPAC Name |
4-butoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-4-5-9-19-14-7-6-13(11-12(14)2)20(16,17)15-8-10-18-3/h6-7,11,15H,4-5,8-10H2,1-3H3 |
InChI Key |
OSOOIYBAPDKJGN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC)C |
Origin of Product |
United States |
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